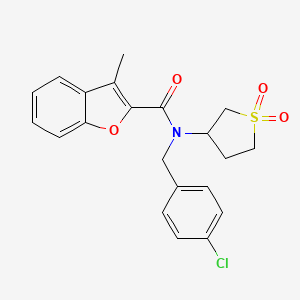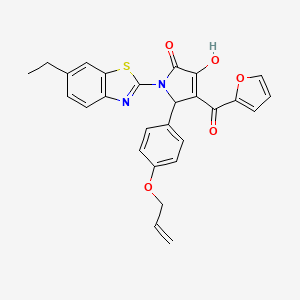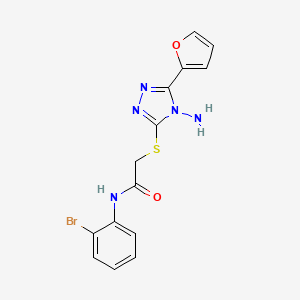
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound with a unique structure that includes a benzofuran ring, a chlorophenyl group, and a tetrahydrothiophene dioxide moiety
Métodos De Preparación
The synthesis of 2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group and the tetrahydrothiophene dioxide moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) involves its interaction with specific molecular targets. The benzofuran ring and chlorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The tetrahydrothiophene dioxide moiety may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) include:
2-Benzofurancarboxamide,N-[(4-dimethylaminophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI): This compound has a dimethylamino group instead of a chlorophenyl group, which may alter its chemical and biological properties.
2-Benzofurancarboxamide,N-[(4-methoxyphenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI): The presence of a methoxy group can influence the compound’s reactivity and potential applications. The uniqueness of 2-Benzofurancarboxamide,N-[(4-chlorophenyl)methyl]-3-methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H20ClNO4S |
|---|---|
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H20ClNO4S/c1-14-18-4-2-3-5-19(18)27-20(14)21(24)23(17-10-11-28(25,26)13-17)12-15-6-8-16(22)9-7-15/h2-9,17H,10-13H2,1H3 |
Clave InChI |
OLBVWNMQVFFHJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)C4CCS(=O)(=O)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12138760.png)

![ethyl 6-(4-methylphenyl)-4-oxo-8-phenyl-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12138782.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-yl ethyl)-3-pyrrolin-2-one](/img/structure/B12138783.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B12138792.png)
![3-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide](/img/structure/B12138795.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-ethylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12138797.png)

![(2E)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B12138799.png)
![Ethyl 2-{2-[3-(4-methylphenyl)-4-oxo-3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio]acetylamino}acetate](/img/structure/B12138805.png)
![1-(4-bromophenyl)-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B12138814.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12138822.png)
![ethyl 3-{7-[(2-chloroprop-2-en-1-yl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B12138824.png)
